molecular formula C₂₁H₂₆D₄O₉S B1154970 6-​β-​Hydroxycortisol-d4 Sulfate

6-​β-​Hydroxycortisol-d4 Sulfate

Cat. No.: B1154970
M. Wt: 462.55
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Description

Contextualization within Endogenous Cortisol Metabolism and its Derivatives

Cortisol, a primary glucocorticoid hormone produced in the adrenal glands, is essential for a wide range of physiological processes, including metabolism, immune response, and stress adaptation. genome.jpnih.govyoutube.com Its production is tightly regulated by the hypothalamus-pituitary-adrenal (HPA) axis. nih.gov Once released into the bloodstream, cortisol undergoes extensive metabolism, primarily in the liver, resulting in a variety of derivatives that are then excreted. wikipedia.orgwikiwand.com

One such key metabolite is 6-β-hydroxycortisol. wikipedia.orgwikiwand.com This compound is formed through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, which plays a critical role in the metabolism of not only endogenous steroids but also a vast number of pharmaceutical drugs. wikipedia.orgwikiwand.comtaylorandfrancis.com The rate of conversion of cortisol to 6-β-hydroxycortisol serves as a valuable endogenous biomarker for CYP3A4 activity. wikipedia.orgwikiwand.comnih.gov Chronic excess of cortisol, as seen in conditions like Cushing's syndrome, leads to a unique metabolic signature with altered levels of various lipids and amino acids. nih.gov Conversely, conditions like Addison's disease are characterized by cortisol underproduction. wikipedia.orgwikiwand.com

The metabolic pathway from cortisol to 6-β-hydroxycortisol is a key area of study. researchgate.net Furthermore, 6-β-hydroxycortisol can be further metabolized, including through sulfation, a common process for increasing the water solubility of steroids to facilitate their excretion.

Rationale for Stable Isotope-Labeled Analogues in Steroid Metabolite Quantification and Mechanistic Studies

The accurate quantification of steroid metabolites in biological samples like urine and plasma is a significant analytical challenge. sigmaaldrich.com These samples are complex matrices, and the concentrations of target analytes can be very low. clearsynth.comnih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose, offering high sensitivity and specificity. sigmaaldrich.comendocrine-abstracts.orgendocrine-abstracts.org

To enhance the accuracy and reliability of these methods, stable isotope-labeled internal standards are widely employed. sigmaaldrich.comclearsynth.comnih.gov These are molecules that are chemically identical to the analyte of interest but have one or more of their atoms replaced with a heavier, stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). clearsynth.comscioninstruments.com

The primary advantages of using stable isotope-labeled internal standards, particularly deuterated ones, include:

Correction for Analytical Variability: They compensate for variations that can occur during sample preparation, such as extraction losses and derivatization inconsistencies. sigmaaldrich.comclearsynth.comnih.gov

Minimization of Matrix Effects: In mass spectrometry, other compounds in the sample matrix can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. clearsynth.comscioninstruments.com Because the stable isotope-labeled standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction. clearsynth.comscioninstruments.com

Improved Precision and Accuracy: By providing a reliable reference point, these standards significantly improve the precision and accuracy of quantitative analysis. clearsynth.comscispace.com

Mechanistic Insights: Stable isotope labeling is also invaluable in metabolic studies to trace the fate of molecules through complex biochemical pathways and to elucidate the mechanisms of metabolic transformations. nih.govnih.gov

Definition and Specificity of 6-β-Hydroxycortisol-d4 Sulfate (B86663) as a Deuterated Internal Standard

6-β-Hydroxycortisol-d4 Sulfate is a specifically designed molecule that serves as an internal standard for the quantification of its endogenous, non-labeled counterpart, 6-β-hydroxycortisol sulfate. medchemexpress.com The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. medchemexpress.com This mass difference allows the mass spectrometer to distinguish between the internal standard and the naturally occurring analyte. scioninstruments.com

The "sulfate" component of the name signifies that the molecule is a sulfated conjugate. This is important because many steroid metabolites are sulfated in the body before excretion. Therefore, to accurately quantify sulfated metabolites, an internal standard in the same conjugated form is often preferred. The use of a deuterated internal standard like 6-β-Hydroxycortisol-d4 is considered the gold standard in quantitative bioanalysis using LC-MS/MS. nih.govscispace.com

Overview of Principal Academic Research Domains Utilizing 6-β-Hydroxycortisol-d4 Sulfate and Related Compounds

The use of 6-β-Hydroxycortisol-d4 Sulfate and related labeled compounds is central to several key areas of academic and clinical research:

Pharmacokinetics and Drug Metabolism: A primary application is in the assessment of CYP3A4 enzyme activity. wikipedia.orgwikiwand.comtaylorandfrancis.com By measuring the ratio of 6-β-hydroxycortisol to cortisol, researchers can determine if a new drug induces or inhibits this crucial enzyme, which is vital for predicting potential drug-drug interactions. wikipedia.orgwikiwand.comnih.gov The urinary 6β-hydroxycortisol/cortisol ratio is a well-established biomarker for this purpose. nih.govnih.govnih.gov

Clinical Endocrinology: The quantification of cortisol and its metabolites is fundamental in the diagnosis and monitoring of endocrine disorders such as Cushing's syndrome and Addison's disease. wikipedia.orgwikiwand.com Urinary steroid profiling using techniques like GC-MS and LC-MS/MS, often employing internal standards, is a powerful diagnostic tool. oup.comnih.govnih.gov

Metabolomics and Biomarker Discovery: Comprehensive analysis of the steroid metabolome can reveal unique metabolic fingerprints associated with various diseases, including adrenocortical tumors. oup.comnih.gov Stable isotope-labeled standards are essential for the accurate and reproducible quantification required in these large-scale metabolomic studies. nih.gov

Mechanistic Toxicology: Stable isotope-labeled compounds are used to investigate the metabolic pathways that can lead to the formation of toxic metabolites, providing insights into the mechanisms of drug-induced toxicity. nih.gov

Properties

Molecular Formula

C₂₁H₂₆D₄O₉S

Molecular Weight

462.55

Synonyms

6-β-Hydroxycortisol-d4 Monosulfate

Origin of Product

United States

Biochemical Pathways and Enzymatic Mechanisms Governing 6 β Hydroxycortisol and Its Sulfated Conjugates

Cytochrome P450-Mediated 6-β-Hydroxylation of Cortisol

The primary pathway for the formation of 6-β-hydroxycortisol from cortisol is through a hydroxylation reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgresearchgate.net This metabolic conversion is a significant route for cortisol clearance and its measurement serves as an important biomarker for the activity of specific CYP enzymes. wikipedia.orgnih.gov

Research has firmly established that the 6-β-hydroxylation of cortisol is predominantly mediated by the CYP3A subfamily of enzymes. wikipedia.orgwikiwand.com This subfamily includes several isoforms, with CYP3A4 being the most abundant and clinically significant member in the human liver and intestine, responsible for the metabolism of over 50% of clinically used drugs. researchgate.netnih.govnih.gov

Functional characterization studies have identified CYP3A4 as the principal enzyme catalyzing the conversion of cortisol to 6-β-hydroxycortisol. wikipedia.orgnih.gov In addition to CYP3A4, the polymorphically expressed CYP3A5 isoform also contributes to this metabolic reaction. researchgate.netresearchgate.netfortunejournals.com While the Km value for cortisol 6-β-hydroxylation by CYP3A5 is similar to that of CYP3A4, its maximal velocity (Vmax) is notably lower. researchgate.netresearchgate.net The fetal isoform, CYP3A7, is also capable of this reaction. researchgate.net

Interestingly, studies comparing the metabolism of different substrates have suggested that distinct CYP3A isoforms may be responsible for cortisol 6-β-hydroxylation versus the N-demethylation of erythromycin, despite both being recognized functions of the CYP3A family. nih.govbohrium.com This highlights a level of substrate specificity even within the same enzyme subfamily.

The enzymatic reaction is a monooxygenase reaction, where a single atom of molecular oxygen is incorporated into the cortisol substrate, resulting in a hydroxyl group (-OH). This reaction is highly regioselective, specifically targeting the 6-β position of the steroid's core structure. nih.gov This specificity is a hallmark of the catalytic activity of CYP3A enzymes towards cortisol. The metabolic pathway involves the oxidation of cortisol, catalyzed by CYP3A, to form 6-β-hydroxycortisol. researchgate.netresearchgate.net

The kinetics of CYP3A-mediated cortisol hydroxylation have been characterized in various in vitro systems, including recombinant enzymes and human liver microsomes. These studies provide crucial parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (CLint).

Different studies have reported slightly varying kinetic values, likely due to differences in experimental conditions. For instance, one study using recombinantly expressed CYP3A4 reported a Km of 148 ± 25 μM and a Vmax of 27 ± 2 pmol/min/pmol CYP3A4. nih.gov Another study, utilizing an electrochemical system with immobilized CYP3A4, calculated a Km of 10 ± 2 μM and a Vmax of 89 ± 5 pmol of product per min per pmol of enzyme. nih.gov The intrinsic clearance (CLint) for cortisol hydroxylation by CYP3A4 has been reported to be 0.18 mL/min/nmol. researchgate.netnih.gov For CYP3A5, the Vmax for 6-β-hydroxylation of cortisol is approximately 30% to 63% of that catalyzed by CYP3A4. researchgate.net

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)CLint (mL/min/nmol CYP)Source
CYP3A4 148 ± 2527 ± 20.18 nih.gov
CYP3A4 10 ± 289 ± 5- nih.gov
CYP3A5 Similar to CYP3A430-63% of CYP3A4- researchgate.netresearchgate.net

The expression and activity of CYP3A enzymes are subject to complex regulatory mechanisms. Transcriptional regulation is a key control point, primarily governed by nuclear receptors. The pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) are critical regulators of CYP3A gene expression. tandfonline.com Upon activation by various xenobiotics or endogenous ligands, these receptors form heterodimers with the retinoid X receptor (RXR) and bind to response elements in the promoter regions of CYP3A genes, thereby activating transcription. tandfonline.com

Other nuclear receptors, including the glucocorticoid receptor (GR), the farnesoid X receptor (FXR), and the vitamin D receptor (VDR), also contribute to the regulation of CYP3A expression. tandfonline.com This explains why substances like rifampicin (B610482) and glucocorticoids are potent inducers of CYP3A4. medsafe.govt.nznih.gov

CYP3A expression is also influenced by physiological and developmental factors. For example, CYP3A4 expression is very low in fetuses and reaches adult levels at around one year of age. medsafe.govt.nz Furthermore, sex differences have been observed, with women generally exhibiting higher CYP3A4 activity than men. medsafe.govt.nzresearchgate.net Pathophysiological conditions, such as diabetes, have also been shown to modulate CYP3A expression and activity in research models. nih.gov

Sulfation of 6-β-Hydroxycortisol by Sulfotransferase Enzymes (SULTs)

Following its formation, 6-β-hydroxycortisol can undergo further metabolism through conjugation reactions. One such significant pathway is sulfation, a Phase II metabolic process that increases the water solubility of the steroid, facilitating its excretion. nih.gov This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. nih.govnih.gov

The human cytosolic SULT superfamily comprises several members with varying substrate specificities and tissue distribution. nih.govnih.gov For the sulfation of steroids, SULT2A1 is recognized as a key enzyme. nih.govgenecards.orguniprot.org It is also commonly referred to as hydroxysteroid sulfotransferase (HST) or dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). genecards.orgwikipedia.org

SULT2A1 exhibits broad substrate specificity, with the capacity to sulfate (B86663) a wide range of hydroxysteroids, including both 3α- and 3β-hydroxysteroids. nih.govbioscientifica.com Given that 6-β-hydroxycortisol is a hydroxysteroid, SULT2A1 is the primary candidate for catalyzing its sulfation. This enzyme is predominantly expressed in the liver and adrenal glands, which are the main sites of cortisol metabolism. uniprot.orgwikipedia.org

Other SULT isoforms are also involved in steroid metabolism. The SULT2B1 isoforms (SULT2B1a and SULT2B1b) also conjugate hydroxysteroids, but they show a more restricted substrate specificity, primarily towards 3β-hydroxy-5-ene steroids. nih.govbioscientifica.com SULT1E1 is another important isoform that demonstrates high affinity for sulfating estrogens. nih.gov The concerted action of these SULT isoforms plays a crucial role in regulating the biological activity and clearance of a wide array of steroids.

Enzymatic Kinetics and Substrate Selectivity of SULT-Mediated Sulfation

Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate, such as a steroid. taylorandfrancis.com This process, known as sulfation, generally increases the water solubility of hydrophobic molecules like steroids, facilitating their excretion. youtube.com The liver is a major site of steroid sulfation. taylorandfrancis.com

The SULT superfamily is diverse, with different isoforms exhibiting distinct substrate specificities. For instance, SULT2A1 is a key enzyme responsible for the sulfation of hydroxysteroids. taylorandfrancis.com The enzymatic kinetics of SULTs, described by the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding the efficiency and capacity of steroid sulfation.

In a study using recombinantly-expressed enzymes, the 6β-hydroxylation kinetics of cortisol and cortisone (B1669442) by CYP3A4 were found to be similar. nih.gov The Km values were 148±25 μM for cortisol and 89±9 μM for cortisone, with Vmax values of 27±2 pmol/min/pmol CYP3A4 and 15.2±0.7 pmol/min/pmol CYP3A4, respectively. nih.gov

Table 1: Kinetic Parameters of Cortisol and Cortisone 6β-Hydroxylation by CYP3A4

Substrate Km (μM) Vmax (pmol/min/pmol CYP3A4)
Cortisol 148 ± 25 27 ± 2
Cortisone 89 ± 9 15.2 ± 0.7

Data from a study on recombinantly-expressed enzymes. nih.gov

Role of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) as a Sulfate Donor

3'-Phosphoadenosine 5'-phosphosulfate (PAPS) is the universal and obligatory coenzyme for all sulfotransferase reactions in eukaryotes. nih.govwikipedia.org It provides the "active sulfate" group that is transferred to acceptor molecules. nih.gov The synthesis of PAPS occurs in the cytoplasm of all mammalian cells through a two-step enzymatic process that utilizes ATP and inorganic sulfate. taylorandfrancis.comsigmaaldrich.com

The first step involves the reaction of ATP and inorganic sulfate to produce adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate, a reaction catalyzed by ATP-sulfurylase. sigmaaldrich.com In the second step, APS is phosphorylated by APS-kinase, using another molecule of ATP, to form PAPS and ADP. sigmaaldrich.com In humans, these two enzymatic activities are carried out by two bifunctional PAPS synthases, PAPSS1 and PAPSS2. nih.govwikipedia.org

The availability of PAPS is a rate-limiting factor for sulfation reactions. taylorandfrancis.comnih.gov The cellular concentration of PAPS is typically in the low micromolar range, and the entire hepatic pool can be depleted in less than a minute during high rates of sulfation, necessitating its rapid and continuous synthesis. nih.gov

Dynamic Interplay of Sulfation and Desulfation Pathways in Steroid Biology

The biological activity of steroids is tightly regulated by a dynamic balance between sulfation and desulfation. nih.govnih.gov While sulfation, mediated by SULTs, generally inactivates steroids and prepares them for excretion, the reverse reaction, desulfation, is catalyzed by steroid sulfatase (STS). bioscientifica.combioscientifica.com STS is a membrane-bound enzyme located in the endoplasmic reticulum that hydrolyzes steroid sulfates, converting them back to their unconjugated, and often biologically active, forms. bioscientifica.comoup.com

This interplay creates a system where sulfated steroids can act as a circulating reservoir of inactive precursors. nih.govscispace.com These precursors can be taken up by target cells, desulfated by STS, and then exert their biological effects. nih.gov The ratio of SULT to STS activity within a particular tissue is a critical determinant of local steroid action. nih.gov Dysregulation of this balance has been implicated in various pathologies, including hormone-dependent cancers. nih.govresearchgate.net

Metabolic Interconversion and Multi-Enzyme System Interactions

The formation of 6-β-Hydroxycortisol and its subsequent sulfation involves the interplay of multiple enzyme systems. The initial step, the 6β-hydroxylation of cortisol, is primarily catalyzed by cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme. wikipedia.orgresearchgate.net This reaction is a key pathway in cortisol metabolism. wikipedia.org

Following its formation, 6-β-Hydroxycortisol can then be sulfated by SULT enzymes, such as SULT2A1. This multi-step process, involving both Phase I (hydroxylation by CYPs) and Phase II (sulfation by SULTs) metabolism, highlights the coordinated action of different enzyme systems in steroid biotransformation. youtube.com The interconversion between cortisol and its inactive metabolite cortisone, catalyzed by 11-β-hydroxysteroid dehydrogenase (11β-HSD), further adds to the complexity of these metabolic pathways. nih.govresearchgate.net

In Vitro and Preclinical In Vivo Model Systems for Studying Cortisol Metabolite Formation

A variety of in vitro and preclinical in vivo models are utilized to study the formation of cortisol metabolites, including 6-β-Hydroxycortisol and its sulfated conjugates. nih.govnih.gov These models are essential for characterizing the enzymatic pathways, understanding metabolic stability, and predicting potential drug-drug interactions. benthamdirect.com

Utilization of Recombinant Enzymes and Subcellular Fractions (e.g., Microsomes, Cytosol)

Recombinant enzymes, such as specific CYP or SULT isoforms expressed in host systems, are invaluable tools for studying the kinetics and substrate specificity of individual enzymes in isolation. nih.govoup.com For example, recombinant CYP3A4 has been used to determine the kinetic parameters of cortisol 6β-hydroxylation. nih.gov

Subcellular fractions, particularly liver microsomes and cytosol, provide a more complex environment containing a mixture of enzymes. nih.govresearchgate.net Microsomes are enriched in CYP enzymes and are widely used to study Phase I metabolism, including the formation of 6-β-Hydroxycortisol. nih.govoup.com Cytosolic fractions contain SULT enzymes and are used to investigate Phase II sulfation reactions. nih.gov Studies using human liver microsomes have shown that they can efficiently hydroxylate steroid sulfates, indicating that both unconjugated and sulfoconjugated steroids are substrates for microsomal enzymes. oup.com

Application of Cellular Models (e.g., Primary Hepatocytes, Engineered Cell Lines)

Cellular models offer a more physiologically relevant system for studying drug and steroid metabolism as they contain the full complement of enzymes, cofactors, and transport systems. benthamdirect.comkosheeka.com Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they closely mimic the in vivo functions of the liver. kosheeka.comnih.govdls.com They are used to investigate metabolic profiles, enzyme induction, and hepatotoxicity. nih.govbecytes.com

Engineered cell lines, such as HepG2 or HEK293 cells, can be genetically modified to express specific drug-metabolizing enzymes. These models allow for the study of the role of a particular enzyme in a cellular context. For instance, the human adrenocortical cell line NCI-H295R has been used to study cortisol release and its inhibition. mdpi.com

Table 2: Overview of In Vitro Models for Studying Cortisol Metabolism

Model System Key Features Primary Applications in Cortisol Metabolism Research
Recombinant Enzymes Purified, single enzyme isoform Determining kinetic parameters (Km, Vmax) of specific reactions (e.g., CYP3A4-mediated 6β-hydroxylation). nih.govnih.govnih.gov
Liver Microsomes Enriched in Phase I (CYP) enzymes Studying Phase I metabolism, such as the formation of 6-β-Hydroxycortisol from cortisol. nih.govnih.govoup.com
Liver Cytosol Contains Phase II (e.g., SULT) enzymes Investigating Phase II conjugation reactions, such as the sulfation of 6-β-Hydroxycortisol. nih.gov
Primary Hepatocytes "Gold standard" cellular model with a full complement of metabolic machinery Comprehensive metabolic profiling, studying enzyme induction and inhibition, and assessing hepatotoxicity. benthamdirect.comnih.govbecytes.com
Engineered Cell Lines Genetically modified to express specific enzymes Elucidating the role of individual enzymes in cortisol metabolism within a cellular context. mdpi.com

Preclinical Animal Models in Steroid Metabolism Research

Preclinical animal models are indispensable tools for elucidating the complex pathways of steroid metabolism, including the formation and subsequent conjugation of 6-β-Hydroxycortisol. These models allow for controlled investigations into the enzymatic processes that are often difficult to study in humans. phypha.ir The selection of an appropriate animal model is critical, as significant species-specific differences exist in cortisol metabolism. nih.gov

Rodent Models

Rodents, particularly rats and mice, are frequently used in metabolic research due to their cost-effectiveness and the availability of genetically modified strains. researchgate.netnih.gov However, a primary consideration is that many rodents are corticosterone-dominant species, with cortisol levels being significantly lower than in humans. mdpi.com Despite this, rodent models have provided valuable insights. For instance, studies in mice have been instrumental in creating models of hypercortisolemia to examine the resulting metabolic syndrome-like characteristics. oup.com

In vitro studies using hepatic microsomes from various rodent species have revealed both qualitative and quantitative differences in cortisol metabolism compared to humans. nih.gov For example, hamster, mouse, and guinea pig microsomes primarily exhibit 6-β-hydroxylase and 11-β-dehydrogenase activity. nih.gov The male rat shows these activities in addition to 20-β-reductase activity, while the female rat displays an even more complex metabolic profile that includes A-ring reduction. nih.gov The hamster has been suggested as one of the simplest models for specifically studying cortisol 6-β-hydroxylase activity due to its less complex metabolic profile. nih.gov

Large Animal Models

Large animal models, such as pigs and sheep, are cortisol-dominant and thus bear a closer resemblance to human steroid metabolism than rodents. endocrine-abstracts.org Comparative studies have shown that pigs and sheep have glucocorticoid and mineralocorticoid profiles similar to humans. endocrine-abstracts.org These models are increasingly used for endocrine research, although subtle differences in glucocorticoid metabolism should be considered when extrapolating findings to human diseases. endocrine-abstracts.org

Non-Human Primate Models

Non-human primates (NHPs), including rhesus macaques, cynomolgus macaques, and baboons, are highly valued in metabolic disease research due to their physiological and metabolic similarity to humans. nih.gov They serve as a crucial translational bridge between studies in lower-order animals and human clinical trials. nih.gov NHP models have been used for over five decades to investigate the regulation of metabolism and the pathophysiology of metabolic diseases. nih.gov For example, studies in cynomolgus macaques have provided strong evidence regarding the influence of gonadal steroids on coronary artery atherosclerosis. duke.edunih.gov Non-invasive methods for monitoring steroid metabolites in the excreta of NHPs have also been developed, allowing for stress-free evaluation of their reproductive status and hormone-behavior relationships in natural settings. researchgate.net

The Role of Isotopically Labeled Steroids in Animal Model Research

The use of stable isotope-labeled steroids, such as deuterated compounds, is a powerful technique in animal metabolic studies. nih.gov For instance, 6-β-Hydroxycortisol-d4 sulfate would be used as an internal standard in mass spectrometry-based analyses to ensure accurate quantification of the endogenous (unlabeled) 6-β-Hydroxycortisol sulfate. This is crucial for obtaining reliable data on the rates of formation and clearance of steroid metabolites. sigmaaldrich.comresearchgate.net

Deuterium-labeled steroids have been successfully used to trace metabolic pathways in vivo. nih.gov For example, the perfusion of deuterium-labeled dehydroepiandrosterone into a pony stallion allowed for the identification of its various metabolites, confirming the pathways of steroid conversion. nih.gov Such techniques are invaluable for determining the structure of novel metabolites and understanding the complex interconversion of steroids within different tissues. nih.gov

Table 1: Comparison of Cortisol Metabolism in Different Preclinical Animal Models

Animal Model Primary Glucocorticoid Key Features of Cortisol Metabolism Relevance to 6-β-Hydroxycortisol Research
Mouse/Rat Corticosterone mdpi.com Exhibit 6-β-hydroxylase activity, but metabolic profile differs significantly from humans. nih.gov Some strains are used to model hypercortisolemia. oup.com Useful for studying the induction and inhibition of CYP3A enzymes, but direct quantitative extrapolation is limited. nih.gov
Hamster Cortisol Simpler metabolic profile compared to other rodents, primarily showing 6-β-hydroxylase and 11-β-dehydrogenase activity. nih.gov Considered a good model for specifically investigating cortisol 6-β-hydroxylase activity. nih.gov
Pig/Sheep Cortisol endocrine-abstracts.org Glucocorticoid and mineralocorticoid profiles are similar to humans. endocrine-abstracts.org Provide a more analogous model to humans for studying overall glucocorticoid metabolism. endocrine-abstracts.org
Non-Human Primate Cortisol nih.gov Metabolically and physiologically very similar to humans, making them an excellent translational model. nih.gov Ideal for studying the role of 6-β-Hydroxycortisol in the context of human-like metabolic diseases and for evaluating therapeutic interventions. nih.gov

Mechanistic Research and Applications of 6 β Hydroxycortisol D4 Sulfate As a Biochemical Probe

Assessment of Cytochrome P450 3A Activity in Non-Clinical Models.nih.govnih.govwikipedia.orgnih.govnih.gov

The formation of 6-β-hydroxycortisol from cortisol is predominantly catalyzed by the CYP3A4 enzyme, making the levels of this metabolite a reliable biomarker for CYP3A4 activity. wikipedia.org The use of 6-β-hydroxycortisol-d4 sulfate (B86663) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for accurate quantification of endogenous 6-β-hydroxycortisol. This is critical for assessing the induction or inhibition of CYP3A4 in various non-clinical models. nih.gov Such assessments are fundamental in preclinical drug development to identify potential drug-drug interactions. nih.govnih.gov

In Vitro Enzyme Induction Studies with Model Inducers.nih.govnih.govnih.govresearchgate.netnih.govresearchgate.net

In vitro systems, such as human liver microsomes and cultured hepatocytes, are routinely used to screen for the CYP3A4 induction potential of new chemical entities. Model inducers, like rifampicin (B610482) and phenobarbital (B1680315), are employed to validate these systems. nih.gov Studies have shown that treatment with rifampicin leads to a significant increase in the formation of 6-β-hydroxycortisol. nih.govnih.govresearchgate.net For instance, the urinary 6-β-hydroxycortisol to cortisol ratio was observed to increase by 1.8 to 4.5-fold with varying doses of rifampicin. nih.gov Similarly, anticonvulsant drugs like phenobarbital have been shown to cause a 4- to 7-fold increase in urinary 6-β-hydroxycortisol excretion. nih.gov The inclusion of 6-β-hydroxycortisol-d4 sulfate as an internal standard in these assays ensures the accuracy of the quantitative results, providing a robust basis for evaluating the inductive effects of test compounds.

Table 1: Induction Ratios of CYP3A4 Biomarkers with Rifampicin Treatment

Treatment Group 6β-hydroxycortisol : cortisol Ratio Increase 4β-hydroxycholesterol : cholesterol Ratio Increase
20 mg/day Rifampicin 1.8-fold 1.5-fold
100 mg/day Rifampicin 3.9-fold 2.4-fold
500 mg/day Rifampicin 4.5-fold 3.8-fold

Data sourced from a comparative study on CYP3A4 induction markers. nih.gov

In Vitro Enzyme Inhibition Studies with Reversible and Irreversible Inhibitors.nih.govnih.gov

The assessment of CYP3A4 inhibition is equally critical in preclinical safety evaluation. In vitro studies using human liver microsomes are the primary method for investigating the inhibitory potential of drug candidates. Known CYP3A4 inhibitors, such as ketoconazole (B1673606) and itraconazole (B105839), are used as positive controls. nih.govnih.gov Research has demonstrated that ketoconazole can decrease the 6-β-hydroxylation of cortisol by 79%. nih.gov Similarly, itraconazole has been shown to inhibit the formation of 6-β-hydroxycortisol with a half-maximal inhibitory concentration (IC50) of 3.1 nM in human liver microsomes. nih.govnih.gov The use of 6-β-hydroxycortisol-d4 sulfate as an internal standard is indispensable for the precise measurement of changes in 6-β-hydroxycortisol levels, thereby allowing for the accurate determination of the inhibitory potency of test compounds.

Table 2: In Vitro Inhibition of Cortisol 6β-hydroxylation

Inhibitor System % Inhibition / IC50
Ketoconazole Human Liver Microsomes 79% decrease
Troleandomycin Human Liver Microsomes 88% decrease
Itraconazole Human Liver Microsomes IC50 = 3.1 nM

Data compiled from in vitro studies on CYP3A4 inhibition. nih.gov

Application in Preclinical Drug Metabolism and Drug-Drug Interaction Studies.nih.govnih.govnih.gov

The data generated from in vitro induction and inhibition studies, facilitated by the use of 6-β-hydroxycortisol-d4 sulfate, are vital for predicting the potential for drug-drug interactions (DDIs) in a clinical setting. nih.gov By understanding how a new drug candidate may alter the metabolism of co-administered drugs that are CYP3A4 substrates, appropriate management strategies can be implemented. nih.govnih.gov The urinary ratio of 6-β-hydroxycortisol to cortisol is a validated, non-invasive biomarker for assessing both induction and inhibition of CYP3A activity. nih.gov

Quantitative Monitoring of Endogenous 6-β-Hydroxycortisol and its Sulfates in Preclinical Research.nih.govnih.govnih.gov

The development of sensitive and robust analytical methods for the simultaneous quantification of endogenous cortisol and 6-β-hydroxycortisol is crucial for their use as biomarkers. nih.govnih.gov Fully automated solid-phase extraction (SPE) coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a state-of-the-art technique for this purpose. nih.gov In these methods, 6-β-hydroxycortisol-d4 and its sulfated form are the internal standards of choice, ensuring high accuracy and precision. nih.gov These methods have been successfully applied to measure the concentrations of these analytes in various biological matrices, including urine and plasma. nih.govnih.govnih.gov

Tracer Studies in Metabolic Flux Analysis of Steroid Pathways (Conceptual and Methodological).medchemexpress.com

Stable isotope-labeled compounds, such as 6-β-hydroxycortisol-d4 sulfate, are invaluable tools for metabolic tracer studies. medchemexpress.com By introducing a labeled compound into a biological system, researchers can trace its metabolic fate and quantify the flux through various metabolic pathways. While direct studies detailing the use of 6-β-hydroxycortisol-d4 sulfate in metabolic flux analysis of steroid pathways are not prevalent, the concept is well-established. Such studies would involve administering the labeled compound and monitoring the appearance of labeled downstream metabolites. This approach can provide quantitative insights into the dynamics of steroid synthesis and catabolism, and how these are affected by physiological, pathological, or pharmacological perturbations.

Elucidation of Regulatory Networks Affecting Steroid Hydroxylation and Conjugation.nih.govnih.govbirmingham.ac.uknih.govbirmingham.ac.uk

The hydroxylation of steroids, primarily by cytochrome P450 enzymes, and their subsequent conjugation, such as sulfation by sulfotransferases (SULTs), are key processes that regulate steroid hormone activity and clearance. nih.govnih.gov Dysregulation of these pathways is implicated in various diseases. birmingham.ac.ukbirmingham.ac.uk The use of analytical methods that can accurately measure steroid metabolites, including 6-β-hydroxycortisol and its sulfate, is essential for studying these regulatory networks. For instance, analyzing the steroid metabolome can reveal unique "fingerprints" associated with specific disorders of steroid biosynthesis. nih.gov While 6-β-hydroxycortisol-d4 sulfate's role is primarily as an analytical standard, the data it helps generate are crucial for understanding the interplay between steroidogenic enzymes and the impact of genetic and environmental factors on steroid metabolism. nih.gov

Integration into Steroid Metabolomics and Lipidomics Research Frameworks

The steroid metabolome provides a detailed snapshot of the biosynthesis, metabolism, and excretion of steroid hormones, offering crucial insights into various physiological and pathological states. nih.gov Within this context, 6-β-Hydroxycortisol, a metabolite of cortisol produced primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, has emerged as a significant endogenous biomarker for CYP3A4 activity. ebi.ac.ukwikipedia.orgnih.gov The accurate measurement of this and other steroids is fundamental to metabolomics research. The use of stable isotope-labeled internal standards is critical for achieving the precision and accuracy required for quantitative analysis by mass spectrometry (MS). clearsynth.comhilarispublisher.com

6-β-Hydroxycortisol-d4 Sulfate is a deuterated, sulfated analog of the endogenous metabolite. The deuterium (B1214612) labeling (d4) creates a mass shift that allows it to be distinguished from the naturally occurring (endogenous) 6-β-Hydroxycortisol in an MS analysis, without significantly altering its chemical behavior during sample preparation and chromatographic separation. clearsynth.commedchemexpress.com This makes it an ideal internal standard for the precise quantification of its unlabeled counterpart. nih.gov The sulfate group indicates its utility in studying sulfated steroids, which represent a major fraction of circulating and excreted steroids. Steroid sulfation is a key metabolic pathway that increases water solubility and facilitates excretion. nih.gov Therefore, an internal standard like 6-β-Hydroxycortisol-d4 Sulfate is invaluable for accurately profiling these sulfated steroid metabolites.

While steroidomics focuses on the comprehensive analysis of steroids, lipidomics investigates the entire lipid profile. The two fields are intrinsically linked, as steroids are biochemically derived from lipids and both classes of molecules share overlapping metabolic and signaling pathways. Research has shown correlations between liver fatty acids, steroids, and steroid derivatives and metabolites in other tissues like the heart. mdpi.com Although 6-β-Hydroxycortisol-d4 Sulfate is primarily a tool for steroid metabolomics, the principles of using internal standards for quantification and quality control are universal across both lipidomics and metabolomics, helping to overcome matrix effects and variations in sample processing. mdpi.comisolife.nl

The application of 6-β-Hydroxycortisol-d4 Sulfate as an internal standard is relevant to both targeted and untargeted metabolomics approaches, though its role differs slightly between them. nih.gov These analyses are predominantly performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govnih.govpreprints.org

Targeted Metabolomics: This approach focuses on the precise measurement of a predefined list of metabolites. nih.gov For instance, a targeted assay could be developed to quantify cortisol, cortisone (B1669442), and 6-β-hydroxycortisol to evaluate CYP3A4 activity. nih.gov In this context, a known amount of 6-β-Hydroxycortisol-d4 Sulfate is added to each sample at the beginning of the workflow. thermofisher.com It co-elutes with the endogenous, unsulfated 6-β-hydroxycortisol (after a potential desulfation step depending on the protocol) and is detected at a different mass-to-charge ratio (m/z) by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to the known concentration of the deuterated standard, analysts can calculate the absolute concentration of the analyte with high accuracy. clearsynth.comnih.gov This process corrects for analyte loss during sample extraction and variability in instrument response (matrix effects). clearsynth.comthermofisher.com

Untargeted Metabolomics: This discovery-based approach aims to measure as many metabolites as possible in a sample to identify global changes related to a specific condition. nih.gov While absolute quantification is not always the primary goal, internal standards like 6-β-Hydroxycortisol-d4 Sulfate are crucial for quality control and data normalization. isolife.nl They help assess the stability and performance of the analytical platform over a large batch of samples. Furthermore, in untargeted workflows, the presence of such standards can aid in the tentative identification of related compounds. Advanced untargeted methods, such as data-independent acquisition (DIA), fragment all precursor ions, and the known fragmentation pattern of the labeled standard can help decipher the complex spectra produced. nih.gov

Despite their advantages, deuterated standards are not without limitations. Potential issues include the in-solution loss of the deuterium label or chromatographic separation from the unlabeled analyte (isotopic effect), which can compromise quantification accuracy. hilarispublisher.com Therefore, the position and stability of the isotope labels are critical considerations in the synthesis and selection of an internal standard. hilarispublisher.com

Table 1: Methodological Applications of 6-β-Hydroxycortisol-d4 Sulfate

Aspect Targeted Metabolomics Untargeted Metabolomics
Primary Goal Absolute or relative quantification of specific, predefined metabolites (e.g., 6-β-hydroxycortisol). nih.gov Global, comprehensive profiling to discover metabolic changes. nih.gov
Role of Standard Used as an internal standard for accurate quantification by correcting for sample loss and matrix effects. clearsynth.comthermofisher.com Used for quality control, data normalization, and to assess analytical variability. isolife.nl Can aid in feature annotation.
Key Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is common, offering high sensitivity and specificity. nih.govthermofisher.com High-Resolution Mass Spectrometry (HRMS) is often used to acquire accurate mass data for a wide range of compounds. nih.govnih.gov

| Data Output | A table of absolute or relative concentrations for the target analytes. nih.gov | A large feature matrix of m/z values, retention times, and intensities, requiring further processing for identification. ebi.ac.uk |

The typical bioinformatic workflow involves several key steps:

Data Pre-processing: Raw data from the mass spectrometer consists of signals that include chemical noise and background interference. ebi.ac.uk The first step involves noise filtering and baseline correction to improve the signal-to-noise ratio. Following this, peak-picking algorithms detect features of interest (characterized by m/z, retention time, and intensity) within the chromatogram. ebi.ac.uknih.gov

Alignment and Normalization: In large studies, retention times can drift between samples. Alignment algorithms are used to correct for these shifts, ensuring that the same feature is compared across all samples. ebi.ac.uk Subsequently, the data is normalized to correct for systematic variations, such as differences in sample volume or instrument sensitivity. This is a critical step where an internal standard like 6-β-Hydroxycortisol-d4 Sulfate is essential. The intensity of the internal standard across all samples is used to adjust the intensities of the endogenous metabolites, significantly improving data quality and reliability. isolife.nl

Statistical Analysis: Once a clean, normalized data matrix is generated, statistical methods are applied to identify metabolites that differ significantly between experimental groups. preprints.org This includes univariate analyses (e.g., t-tests, ANOVA) for comparing individual metabolites and multivariate analyses like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to visualize patterns and relationships within the entire dataset. preprints.orgnih.gov These non-supervised (PCA) and supervised (PLS-DA) methods help to identify the key metabolites driving the separation between groups. preprints.org

Metabolite Identification and Pathway Analysis: Features identified as statistically significant must then be structurally identified. This is done by comparing their fragmentation patterns (MS/MS spectra) and accurate mass to spectral libraries in databases like METLIN and the Human Metabolome Database (HMDB). nih.gov Once key metabolites are identified, pathway analysis tools (e.g., MetaboAnalyst, Cytoscape) are used to map the metabolites onto known biochemical pathways. creative-proteomics.com This contextualizes the data, revealing which metabolic pathways are perturbed and providing insights into the underlying biological mechanisms. creative-proteomics.com

Table 2: Bioinformatic Workflow for Steroid Metabolome Analysis

Step Description Tools & Techniques
1. Pre-processing Raw data is filtered to remove noise, the baseline is corrected, and chromatographic peaks are detected. ebi.ac.uk Software like Compound Discoverer, XCMS.
2. Alignment & Normalization Retention time drift between samples is corrected. Data is normalized to account for technical variability, often using the internal standard. ebi.ac.uk Alignment algorithms, Internal Standard Normalization.
3. Statistical Analysis Identification of metabolites that are significantly different between experimental groups. preprints.org Univariate tests (t-test, ANOVA), Multivariate analysis (PCA, PLS-DA). preprints.orgnih.gov

| 4. Identification & Interpretation | Structural identification of significant metabolites and mapping them to biological pathways to understand their functional relevance. nih.govcreative-proteomics.com | Spectral databases (METLIN, HMDB), Pathway analysis tools (MetaboAnalyst, Cytoscape). nih.govcreative-proteomics.com |

Table 3: List of Mentioned Compounds

Compound Name
6-β-Hydroxycortisol
6-β-Hydroxycortisol-d4 Sulfate
Cortisol

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 6-β-Hydroxycortisol-d4 Sulfate, and how can isotopic purity be ensured during synthesis?

  • Methodological Answer : The synthesis of β-hydroxy sulfates typically involves sulfation of the parent compound using sulfur trioxide-triethylamine complexes or enzymatic methods (e.g., sulfotransferases). For isotopic labeling (e.g., deuterium at the β-6 position), precursor molecules must undergo deuteration via catalytic exchange or enzymatic incorporation under controlled conditions. Post-synthesis, purity is verified using LC-MS/MS with deuterated internal standards. For example, β-hydroxy sulfide synthesis protocols (Table 1, ) recommend monitoring reaction intermediates via NMR (e.g., 1^1H and 13^13C) to confirm isotopic integrity .

Q. Which analytical techniques are most robust for quantifying 6-β-Hydroxycortisol-d4 Sulfate in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard. Key parameters include:

  • Column : Reverse-phase C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization : Negative electrospray (ESI-) for sulfate conjugates.
  • Quantification : MRM transitions (e.g., m/z 465 → 97 for sulfate cleavage).
    Calibration curves using deuterated analogs (e.g., d4-labeled compounds) minimize matrix effects. For validation, ensure intraday precision <15% CV and recovery rates >80% (see NIST guidelines in , Table 1) .

Q. How should researchers stabilize 6-β-Hydroxycortisol-d4 Sulfate in biological samples to prevent degradation?

  • Methodological Answer : Immediate acidification (pH 3–4 with formic acid) and storage at -80°C are critical. Sulfate esters are prone to enzymatic hydrolysis; adding protease inhibitors (e.g., AEBSF) and antioxidants (e.g., ascorbic acid) to plasma/urine samples improves stability. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) is recommended ( , Section 4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for 6-β-Hydroxycortisol-d4 Sulfate across studies?

  • Methodological Answer : Contradictions often arise from variability in:

  • Sample preparation : Inconsistent use of stabilizing agents ( ).
  • Analytical sensitivity : Differences in LC-MS/MS dwell times or collision energies.
  • Population factors : Genetic polymorphisms in sulfotransferases (SULT1A1/SULT2A1).
    To address these, standardize protocols using reference materials (e.g., NIST-traceable Δ17O sulfate standards, ) and perform meta-analyses stratified by demographic variables .

Q. What experimental designs are optimal for assessing isotopic effects of deuterium labeling on 6-β-Hydroxycortisol-d4 Sulfate’s metabolic stability?

  • Methodological Answer : Conduct dual-labeling studies comparing d4d_4- vs. d0d_0-isotopologs in in vitro hepatocyte models. Key metrics:

  • Metabolic half-life : Monitor via LC-MS/MS time-course assays.
  • Isotope effect ratio : Calculate kH/kDk_H/k_D for hydroxylation/dealkylation reactions.
    Note: Deuterium at β-6 may reduce CYP3A4-mediated oxidation due to kinetic isotope effects (KIE > 1). Validate using isotopomer-resolved NMR (, Table 2) .

Q. How can cross-reactivity in immunoassays for 6-β-Hydroxycortisol-d4 Sulfate be minimized?

  • Methodological Answer : Develop monoclonal antibodies targeting the sulfate moiety and β-6 hydroxyl group. Perform epitope mapping via surface plasmon resonance (SPR) to identify non-specific binding. Cross-validate with LC-MS/MS in a subset of samples (n ≥ 50) to establish concordance (R² > 0.95). For commercial kits, verify specificity against structurally similar steroids (e.g., cortisol-21-sulfate) () .

Q. What parameters define robust method validation for 6-β-Hydroxycortisol-d4 Sulfate in regulatory studies?

  • Methodological Answer : Follow FDA/EMA guidelines:

ParameterAcceptance CriteriaReference
LinearityR² ≥ 0.99 , Table 1
LLOQSignal/Noise ≥ 5
Matrix EffectCV ≤ 20%
Include cross-laboratory reproducibility testing using shared reference materials (e.g., Sulf-A in ) .

Data Contradiction Analysis

Q. How should conflicting data on 6-β-Hydroxycortisol-d4 Sulfate’s renal clearance be reconciled?

  • Methodological Answer : Discrepancies may stem from:

  • Urine pH variability : Sulfate reabsorption is pH-dependent. Control dietary intake 48h pre-sampling.
  • GFR estimation errors : Use cystatin C vs. creatinine-based formulas.
    Apply multivariate regression to isolate confounding variables (e.g., age, renal function). For inter-study comparisons, harmonize protocols using ’s ethical review framework (Section B9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.